molecular formula C16H24N4 B12725369 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- CAS No. 88837-29-0

1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)-

Cat. No.: B12725369
CAS No.: 88837-29-0
M. Wt: 272.39 g/mol
InChI Key: NPDWBOLPBMKUGP-UHFFFAOYSA-N
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Description

1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound has a unique structure that includes a hexahydro-1H-azepin-1-yl group, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization and bond formation processes .

Chemical Reactions Analysis

Types of Reactions

1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- involves its interaction with molecular targets such as tyrosine kinases. It binds to the hinge region of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazol-3-amine, 1-(3-(hexahydro-1H-azepin-1-yl)propyl)- is unique due to its combined indazole and hexahydro-1H-azepin-1-yl structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its potential as a versatile research tool and therapeutic agent .

Properties

CAS No.

88837-29-0

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

1-[3-(azepan-1-yl)propyl]indazol-3-amine

InChI

InChI=1S/C16H24N4/c17-16-14-8-3-4-9-15(14)20(18-16)13-7-12-19-10-5-1-2-6-11-19/h3-4,8-9H,1-2,5-7,10-13H2,(H2,17,18)

InChI Key

NPDWBOLPBMKUGP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCN2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

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